molecular formula C8H9Cl B172487 [(1R)-1-chloroethyl]benzene CAS No. 1459-15-0

[(1R)-1-chloroethyl]benzene

Cat. No. B172487
Key on ui cas rn: 1459-15-0
M. Wt: 140.61 g/mol
InChI Key: GTLWADFFABIGAE-SSDOTTSWSA-N
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Patent
US06756513B2

Procedure details

Using a procedure analogous to that of Example 1, 100 g (0.82 mol) of 1-phenylethane-1-ol is reacted with 97.6 g (0.529 mol) of cyanuric chloride over a period of 14 hours at a reaction temperature of 90° C. After phase separation, treatment with sodium hydroxide and purification by distillation, 1-chloro-1-phenylethane having a purity of>99% and containing<0.3% of isomeric alkyl chlorides is obtained.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
97.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7](O)[CH3:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.N1C(Cl)=NC(Cl)=NC=1[Cl:12]>>[Cl:12][CH:7]([C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)[CH3:8]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(C)O
Step Two
Name
Quantity
97.6 g
Type
reactant
Smiles
N1=C(Cl)N=C(Cl)N=C1Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After phase separation, treatment
CUSTOM
Type
CUSTOM
Details
with sodium hydroxide and purification
DISTILLATION
Type
DISTILLATION
Details
by distillation, 1-chloro-1-phenylethane having a purity of>99%
ADDITION
Type
ADDITION
Details
containing<0.3% of isomeric alkyl chlorides
CUSTOM
Type
CUSTOM
Details
is obtained

Outcomes

Product
Name
Type
Smiles
ClC(C)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06756513B2

Procedure details

Using a procedure analogous to that of Example 1, 100 g (0.82 mol) of 1-phenylethane-1-ol is reacted with 97.6 g (0.529 mol) of cyanuric chloride over a period of 14 hours at a reaction temperature of 90° C. After phase separation, treatment with sodium hydroxide and purification by distillation, 1-chloro-1-phenylethane having a purity of>99% and containing<0.3% of isomeric alkyl chlorides is obtained.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
97.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7](O)[CH3:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.N1C(Cl)=NC(Cl)=NC=1[Cl:12]>>[Cl:12][CH:7]([C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)[CH3:8]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(C)O
Step Two
Name
Quantity
97.6 g
Type
reactant
Smiles
N1=C(Cl)N=C(Cl)N=C1Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After phase separation, treatment
CUSTOM
Type
CUSTOM
Details
with sodium hydroxide and purification
DISTILLATION
Type
DISTILLATION
Details
by distillation, 1-chloro-1-phenylethane having a purity of>99%
ADDITION
Type
ADDITION
Details
containing<0.3% of isomeric alkyl chlorides
CUSTOM
Type
CUSTOM
Details
is obtained

Outcomes

Product
Name
Type
Smiles
ClC(C)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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